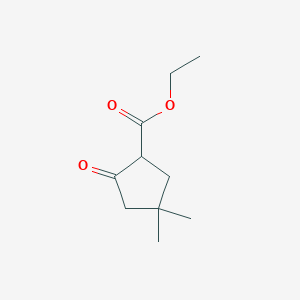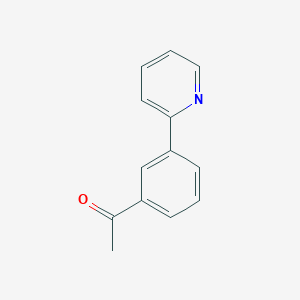
2-(3-Acetylphenyl)pyridine
Overview
Description
“2-(3-Acetylphenyl)pyridine” is a type of pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
Pyridine derivatives can be synthesized using various methods. For instance, a series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were designed and synthesized with Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions . The reaction conditions in each step are mild, and the product is easy to separate (yield is about 85%) .Molecular Structure Analysis
Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom. The carbon valencies not taken up in forming the ring are satisfied by hydrogen . The arrangement of atoms is similar to benzene except that one of the carbon−hydrogen ring sets has been replaced by a nitrogen atom .Chemical Reactions Analysis
Pyridine derivatives have been noted for their reactivity. For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .Physical And Chemical Properties Analysis
While specific physical and chemical properties for “2-(3-Acetylphenyl)pyridine” are not available in the search results, pyridine compounds are generally known for their unique physical properties .Scientific Research Applications
Synthesis of 2-Pyridones
2-Pyridones and its derivatives have attracted remarkable attention due to their extensive applications in many fields such as biology, natural products, dyes, and fluorescents . The synthesis of 2-pyridone compounds is an important research field and has attracted a great deal of attention .
Fluorescent Chemosensor for Fe3+ Metal Ion
The compound synthesized by the reaction of 2-acetyl pyridine with 3,4,5-trimethoxy benzaldehyde acts as an on-off switching fluorescent chemosensor for selective and sensitive detection of iron metal ion .
Key Heterocycle in FDA-approved Drugs
Pyridine and its reduced form (piperidine) are the most common nitrogen heterocycles in FDA-approved drugs .
Presence in Alkaloids
Pyridine is present in alkaloids, which are naturally occurring organic compounds that contain mostly basic nitrogen atoms .
Ligands for Transition Metals
Pyridine acts as a ligand for transition metals, which are used in many important areas of chemistry .
Catalysts
Pyridine is used as a catalyst in a variety of chemical reactions .
Organic Materials with Various Properties
Pyridine is used in the synthesis of organic materials with various properties .
Synthesis of Various Compounds
1-(2-pyridinyl)ethanone is used in the synthesis of various compounds, as indicated by the variety of products available from Sigma-Aldrich .
Mechanism of Action
Target of Action
Pyridine derivatives, such as this compound, are known to be involved in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
It’s worth noting that pyrimidine-based compounds, which are structurally similar to pyridine derivatives, are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 2-(3-Acetylphenyl)pyridine might interact with its targets in a similar manner, leading to changes in cellular processes.
Result of Action
Given its potential involvement in inhibiting inflammatory mediators , it could potentially have anti-inflammatory effects.
properties
IUPAC Name |
1-(3-pyridin-2-ylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10(15)11-5-4-6-12(9-11)13-7-2-3-8-14-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWQIDVMLFLOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Acetylphenyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(Tert-butylamino)ethyl]dimethylamine](/img/structure/B3117740.png)

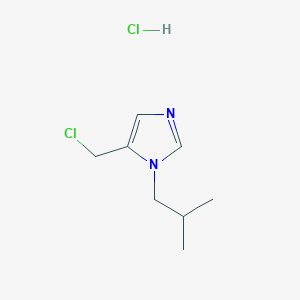



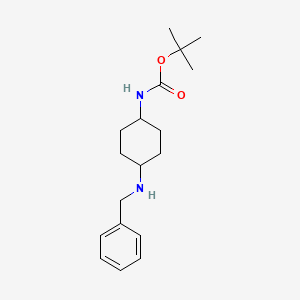
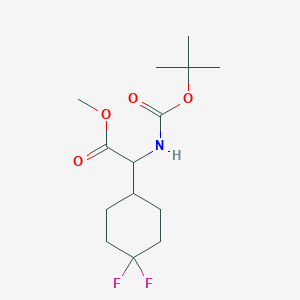



![3-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-1-(2,3-dichlorophenyl)urea](/img/structure/B3117829.png)
